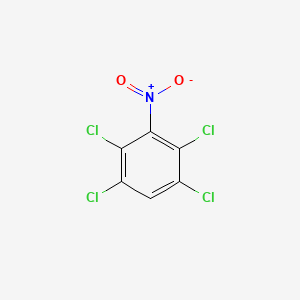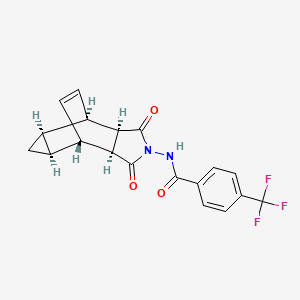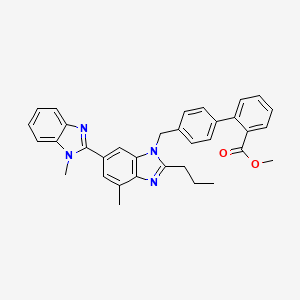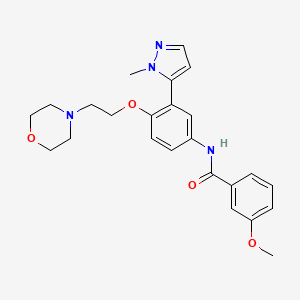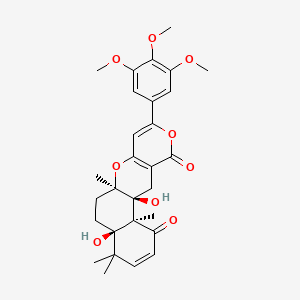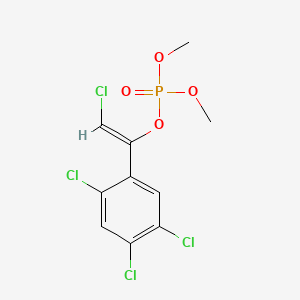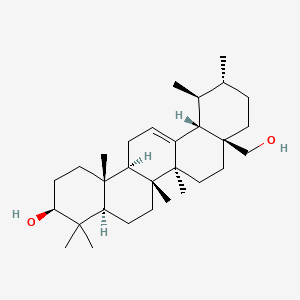
Uvaol
Descripción general
Descripción
Uvaol is a natural pentacyclic triterpene that is widely found in olives and virgin olive oil . It possesses anti-inflammatory properties and antioxidant effects . This compound attenuates pleuritis and eosinophilic inflammation in ovalbumin-induced allergy in mice .
Molecular Structure Analysis
This compound has a molecular weight of 442.72 and its molecular formula is C30H50O2 . The structure of this compound is classified under Terpenoids Triterpenes .Aplicaciones Científicas De Investigación
Cicatrización de Heridas
Uvaol, un triterpeno pentacíclico natural que se encuentra en las aceitunas y el aceite de oliva virgen, ha demostrado mejorar el funcionamiento de los fibroblastos y las células endoteliales, que son cruciales para la cicatrización de heridas . Se ha observado que acelera la cicatrización de heridas cutáneas en ratones al afectar positivamente la migración celular y la síntesis de proteínas . Esto sugiere que el this compound podría utilizarse potencialmente en tratamientos destinados a promover la cicatrización de heridas .
Migración Celular
Se ha encontrado que el this compound aumenta significativamente la migración de las células endoteliales hacia el área raspada, lo cual es un proceso clave en la cicatrización de heridas . Los efectos del this compound en la migración celular implican la vía de señalización PKA y p38-MAPK en las células endoteliales .
Síntesis de Proteínas
Se ha demostrado que el this compound mejora la síntesis de fibronectina y laminina en los fibroblastos, que son proteínas importantes para la adhesión celular y la reparación de tejidos . Sin embargo, no parece afectar la síntesis de colágeno tipo I .
Formación de Tubos
Se ha encontrado que el tratamiento con this compound mejora la formación de tubos por las células endoteliales . Este es un paso crucial en el proceso de angiogénesis, que es la formación de nuevos vasos sanguíneos a partir de otros preexistentes, un proceso importante en la cicatrización de heridas .
Actividad Anticancerígena
El this compound ha demostrado actividad anticancerígena en células de hepatocarcinoma humano HepG2 . Se ha observado que tiene un efecto citotóxico selectivo sobre las células HepG2, induciendo el arresto celular en la fase G0/G1 y aumentando la tasa de apoptosis celular . Esto sugiere que el this compound podría utilizarse potencialmente en el desarrollo de nuevos tratamientos contra el carcinoma hepatocelular .
Actividad Antioxidante
Se ha encontrado que el this compound reduce los niveles de especies reactivas de oxígeno (ROS) en las células HepG2 . Los ROS son moléculas químicamente reactivas que pueden causar daño a las células y los tejidos, y su reducción es beneficiosa para prevenir enfermedades relacionadas con el estrés oxidativo .
Mecanismo De Acción
Target of Action
Uvaol, a natural pentacyclic triterpene found in olives and virgin olive oil, primarily targets fibroblasts and endothelial cells . It has been shown to have a significant effect on these cells, enhancing their migration . In the context of cancer, this compound has demonstrated selective cytotoxic effects on HepG2 cells, a human hepatocarcinoma cell line .
Mode of Action
This compound interacts with its targets, fibroblasts and endothelial cells, by enhancing their migration . This interaction involves the PKA and p38-MAPK signaling pathways in endothelial cells . In fibroblasts, only the pka pathway is involved . In HepG2 cells, this compound exhibits a clear and selective anticancer activity supported by a significant anti-migratory capacity .
Biochemical Pathways
The effects of this compound on cell migration involve the PKA and p38-MAPK signaling pathways in endothelial cells . In HepG2 cells, this compound induces cell arrest in the G0/G1 phase, increases the rate of cell apoptosis, and down-regulates the AKT/PI3K signaling pathway .
Result of Action
This compound has been shown to positively affect the behavior of fibroblasts and endothelial cells, potentially promoting cutaneous healing . It enhances the migration of these cells and improves the protein synthesis of fibronectin and laminin in fibroblasts . In HepG2 cells, this compound has a clear and selective anticancer activity, supported by a significant anti-migratory capacity and a significant increase in the expression of HSP-60 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can enhance the activity of this compound. A study showed that the combination of this compound with other compounds exhibited enhanced activity against Leishmania tropica . .
Direcciones Futuras
Uvaol has shown promising results in vitro as an anticancer compound, exhibiting anti-proliferative, pro-apoptotic, and antioxidant properties . Future research will focus on testing these bioactive properties of this compound in additional HCC cell lines, with the aim to finally move into in vivo studies .
Propiedades
IUPAC Name |
(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUARCIYIVXVTAE-ZAPOICBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Uvaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
545-46-0 | |
| Record name | Uvaol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uvaol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urs-12-ene-3β,28-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UVAOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uvaol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



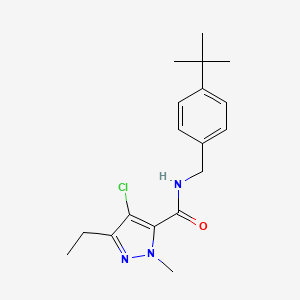
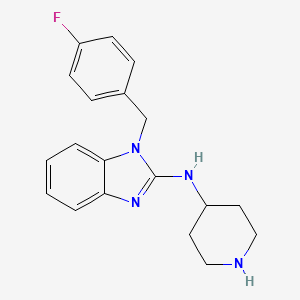
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B1682732.png)
